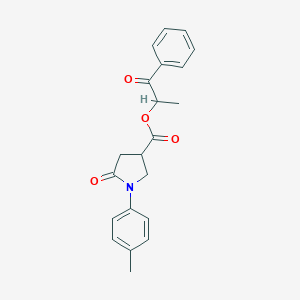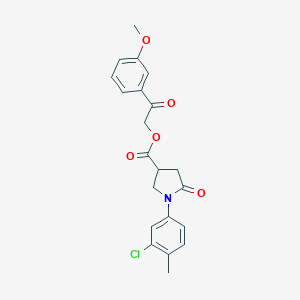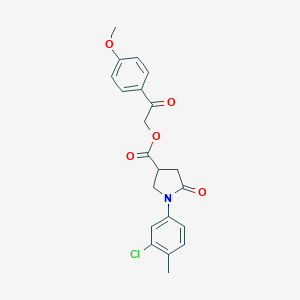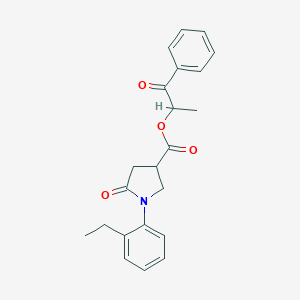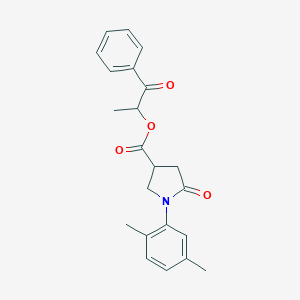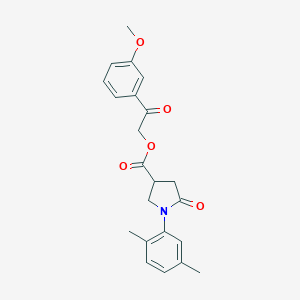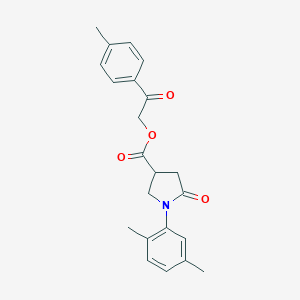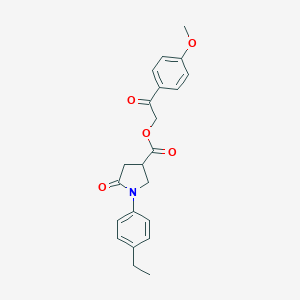
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide, also known as PPMP, is a compound that has shown potential in scientific research applications. PPMP is a small molecule inhibitor of glucosylceramide synthase, an enzyme that plays a critical role in the synthesis of glycosphingolipids. In
作用机制
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide inhibits the activity of glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. Glycosphingolipids play a critical role in cell signaling and membrane structure. Inhibition of glucosylceramide synthase leads to a decrease in the synthesis of glycosphingolipids, which can have downstream effects on cellular processes such as apoptosis and autophagy.
Biochemical and physiological effects:
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has been shown to have a variety of biochemical and physiological effects. Inhibition of glucosylceramide synthase by 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide leads to a decrease in the synthesis of glycosphingolipids, which can affect cell signaling and membrane structure. 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has also been shown to induce apoptosis and autophagy in cancer cells. In addition, 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has been shown to have neuroprotective effects and may be useful in treating neurodegenerative disorders.
实验室实验的优点和局限性
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has also been shown to have low toxicity in vitro and in vivo. However, there are limitations to the use of 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide in lab experiments. 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide is not specific to glucosylceramide synthase and can inhibit other enzymes involved in lipid metabolism. In addition, 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide can have off-target effects on cellular processes, making it important to use appropriate controls in experiments.
未来方向
There are several future directions for the study of 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide. One area of research is the development of more specific inhibitors of glucosylceramide synthase. This could lead to the development of more targeted therapies for diseases such as cancer and neurodegenerative disorders. Another area of research is the study of the downstream effects of glycosphingolipid synthesis inhibition. This could lead to a better understanding of the role of glycosphingolipids in cellular processes and disease pathology. Finally, the use of 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide in combination with other therapies could be explored to enhance therapeutic efficacy.
合成方法
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide can be synthesized through a multistep process that involves the reaction of 4-pyridinemethanol with 2-phenoxypropanoyl chloride. The resulting intermediate is then treated with lithium aluminum hydride to yield 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide. The synthesis of 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has been optimized to increase yields and purity, making it a viable compound for scientific research.
科学研究应用
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has been studied extensively for its potential in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In addition, 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has been shown to have neuroprotective effects and may be useful in treating neurodegenerative disorders such as Alzheimer's disease. 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has also been studied for its potential in treating infectious diseases such as malaria and tuberculosis.
属性
产品名称 |
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C15H16N2O2/c1-12(19-14-5-3-2-4-6-14)15(18)17-11-13-7-9-16-10-8-13/h2-10,12H,11H2,1H3,(H,17,18) |
InChI 键 |
ATNHDXGDUFLBMB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=CC=C2 |
规范 SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



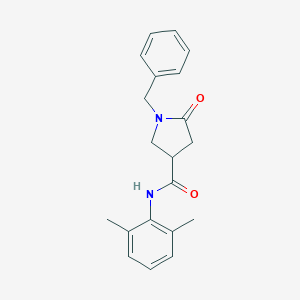
![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)
